molecular formula C11H11NO3S B451960 Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate CAS No. 256506-99-7

Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate

Cat. No. B451960
CAS RN: 256506-99-7
M. Wt: 237.28g/mol
InChI Key: JMLBJOYPNPOBKV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C11H11NO3S . It has a molecular weight of 237.28 . The IUPAC name for this compound is ethyl 2-amino-4-(2-furyl)-3-thiophenecarboxylate .


Synthesis Analysis

The synthesis of thiophene derivatives, including Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate, often involves heterocyclization of various substrates . A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate is represented by the linear formula: C11H11NO3S .


Chemical Reactions Analysis

Thiophene derivatives, including Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate, are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .


Physical And Chemical Properties Analysis

Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate is a solid substance . It has a density of 1.291g/cm3 . The boiling point of this compound is 363.3ºC at 760mmHg .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate and related compounds have been a subject of interest in chemical research, particularly in the synthesis of various organic compounds. For instance, the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives has been reported, highlighting the compound's significance in organic synthesis (Prasad, Naik Angothu, Latha, & Nagulu, 2017). Similarly, the synthesis of ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a new azo-Schiff base, and its structural characterization have been detailed, demonstrating the compound's utility in forming complex organic structures (Menati, Mir, & Notash, 2020).

Photophysical Properties

Research has also been conducted on the photophysical properties of related compounds. For example, a study on the tandem photoarylation-photoisomerization of halothiazoles led to the synthesis of ethyl 2-arylthiazole-5-carboxylates, including a derivative with a furyl group. These compounds were found to have significant photophysical properties, which can be pivotal in photochemical applications (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Safety And Hazards

Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate may cause skin and eye irritation. It may be harmful if absorbed through the skin, swallowed, or inhaled .

Future Directions

The future directions of Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate and similar compounds lie in their potential biological activities. They are being studied for their potential roles in various fields, including medicinal chemistry .

properties

IUPAC Name

ethyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-2-14-11(13)9-7(6-16-10(9)12)8-4-3-5-15-8/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLBJOYPNPOBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353077
Record name ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate

CAS RN

256506-99-7
Record name ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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